4-Bromo-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

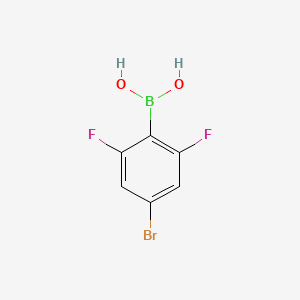

2D Structure

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYNAULNEIXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399603 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-81-0 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Advantage of Steric Hindrance and Fluorination in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for intricate and highly functionalized molecular architectures is incessant. Arylboronic acids are cornerstone reagents in this endeavor, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among the vast arsenal of available boronic acids, 4-Bromo-2,6-difluorophenylboronic acid (CAS No. 352535-81-0) has emerged as a strategically significant building block.[1][2][3][4]

The unique substitution pattern of this compound—a bromine atom for further functionalization and two fluorine atoms flanking the boronic acid moiety—imparts a combination of steric hindrance and specific electronic properties. The ortho-difluoro substitution is particularly noteworthy as it can influence the dihedral angle of resulting biaryl systems, a critical parameter in tuning the electronic and physical properties of organic electronics and the pharmacological profile of drug candidates.[5][6] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its applications in advanced organic synthesis, with a particular focus on the Suzuki-Miyaura coupling reaction.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. This compound is a solid at room temperature with a molecular formula of C₆H₄BBrF₂O₂ and a molecular weight of 236.81 g/mol .[1][2][3][4][7]

| Property | Value | Source |

| CAS Number | 352535-81-0 | [1][2][4][7] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1][2][3][4][7] |

| Molecular Weight | 236.81 g/mol | [1][2][3][4][7] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3][4] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key vibrational modes. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching of the boronic acid group. The C-F stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear around 1600-1450 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically around 600-500 cm⁻¹.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the phenyl ring. The integration and splitting patterns will be consistent with a symmetrically substituted benzene ring. The acidic protons of the B(OH)₂ group may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. The carbons attached to fluorine will show coupling (¹JC-F), and smaller couplings to other carbons (nJC-F) may also be observed.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.[8]

-

-

Mass Spectrometry (MS): Mass spectrometric analysis would be expected to show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which may also be observed under certain ionization conditions.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through a lithium-halogen exchange followed by borylation.[9][10][11] The most common precursor is 1-bromo-3,5-difluorobenzene. The following protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent (THF) or undesired rearrangements.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the organolithium intermediate with oxygen and moisture from the air.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[12] The presence of the ortho-difluoro substituents introduces significant steric bulk, which can be both a challenge and an opportunity in synthesis.

Mechanistic Insights:

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The sterically hindered nature of this compound can make the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step.[13] Consequently, the choice of catalyst, ligand, and base is critical for achieving high yields. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the ligand (if required).

-

Solvent and Base Addition: The vessel is sealed and purged with an inert gas. A degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Field-Proven Insights:

-

Catalyst and Ligand Selection: For coupling with sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results.

-

Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, particularly in challenging couplings.

-

Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

Applications in Drug Discovery and Materials Science

The biaryl motifs synthesized using this compound are prevalent in both pharmaceuticals and organic electronic materials.

-

Pharmaceuticals: The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[14] The steric hindrance provided by the ortho-difluoro substitution can also be used to lock a molecule into a specific conformation, which can be advantageous for receptor binding. The bromine atom provides a handle for further diversification of the molecular scaffold.

-

Materials Science: In the field of organic electronics, the properties of conjugated polymers and small molecules are highly dependent on their molecular structure. The use of this compound allows for the synthesis of materials with tailored electronic properties. The fluorine atoms can lower the HOMO and LUMO energy levels of the material, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of steric and electronic properties makes it a powerful tool for the construction of complex molecular architectures in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential. As the demand for more sophisticated molecules continues to grow, the importance of strategically functionalized reagents like this compound will undoubtedly increase.

References

- 1. Buy (4-Bromo-3,5-difluorophenyl)boronic acid [smolecule.com]

- 2. This compound | C6H4BBrF2O2 | CID 4125779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [oakwoodchemical.com]

- 8. rsc.org [rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-2,6-difluorophenylboronic acid: A Key Building Block in Modern Chemistry

For Immediate Release: A comprehensive technical overview of 4-Bromo-2,6-difluorophenylboronic acid, a crucial reagent for researchers, scientists, and professionals in drug development and materials science. This guide details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and a boronic acid functional group. This specific arrangement of substituents imparts unique reactivity, making it a valuable intermediate in organic synthesis.

The chemical structure of this compound is as follows:

Caption: 2D structure of (4-bromo-2,6-difluorophenyl)boronic acid.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-2,6-difluorophenyl)boronic acid | [1] |

| CAS Number | 352535-81-0 | [1][2] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1][2] |

| Molecular Weight | 236.81 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| InChI Key | QHYNAULNEIXXPC-UHFFFAOYSA-N | [1][2] |

| SMILES | B(C1=C(C=C(C=C1F)Br)F)(O)O | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

O-H stretching: A broad band in the region of 3300-2500 cm⁻¹, typical for the hydroxyl groups of the boronic acid, often showing hydrogen bonding.

-

C-H stretching (aromatic): Peaks around 3100-3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1600-1400 cm⁻¹ region.

-

B-O stretching: A strong band typically found around 1350-1310 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ range.

-

C-Br stretching: Typically observed in the fingerprint region below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons would appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The acidic protons of the boronic acid would likely be a broad singlet, with its chemical shift being solvent and concentration-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and bromine substituents.

-

¹¹B NMR: The chemical shift for the boron atom in an arylboronic acid typically appears in the range of 27-33 ppm.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for phenylboronic acids include the loss of water (H₂O) and the boronic acid group.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-bromo-3,5-difluorobenzene. A plausible synthetic route involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Related Precursor, 4-Bromo-2,6-difluorobenzoic Acid

A patented method for the synthesis of the corresponding carboxylic acid, a potential precursor, involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by quenching with carbon dioxide (hydrolysis).[3] This highlights the feasibility of generating the key lithiated intermediate required for borylation.

Key Applications and Experimental Protocols

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Boronic acids are considered essential building blocks for the synthesis of bioactive molecules.[4][5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

References

- 1. This compound | C6H4BBrF2O2 | CID 4125779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorophenylboronic acid, with the CAS number 352535-81-0, is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking the boronic acid moiety, along with a bromine atom, imparts unique electronic properties and reactivity, making it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application in cross-coupling reactions, and a focused look at its role in the synthesis of targeted therapeutics, exemplified by the dual SYK/FLT3 kinase inhibitor, TAK-659.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 352535-81-0 | |

| Molecular Formula | C₆H₄BBrF₂O₂ | |

| Molecular Weight | 236.81 g/mol | |

| IUPAC Name | (4-bromo-2,6-difluorophenyl)boronic acid | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | |

| Melting Point | Not available | |

| Boiling Point | 271.7±40.0 °C (Predicted) | |

| Density | 1.872±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol. |

Role in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the boronic acid, sometimes necessitating modified reaction conditions compared to standard Suzuki-Miyaura protocols.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific conditions should be optimized for each unique substrate combination, a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is provided below.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is then subjected to several cycles of vacuum and backfilling with an inert gas.

-

The palladium catalyst (typically 1-5 mol%) is added under the inert atmosphere.

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) until completion.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Application in Drug Discovery: Synthesis of TAK-659 (Mivavotinib)

A prominent example of the application of this compound in drug discovery is in the synthesis of TAK-659 (Mivavotinib). TAK-659 is a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and fms-related tyrosine kinase 3 (FLT3).[2][3] Both SYK and FLT3 are crucial kinases involved in the signaling pathways of various hematological malignancies.

The Role of SYK and FLT3 in B-Cell Malignancies

Spleen tyrosine kinase (SYK) is a key component of the B-cell receptor (BCR) signaling pathway.[1][4] Aberrant BCR signaling is a hallmark of many B-cell cancers, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), promoting cell proliferation and survival.[4][5] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of leukemic cells, particularly in acute myeloid leukemia (AML).[6] The dual inhibition of both SYK and FLT3 by TAK-659 provides a targeted therapeutic approach for these cancers.[2][3]

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of SYK.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TAK-659.

Synthetic Workflow for a Key Intermediate of TAK-659

This compound is a crucial reagent in the synthesis of a key intermediate for TAK-659. A representative Suzuki-Miyaura coupling step in this synthesis is outlined below.

Caption: General synthetic workflow illustrating the use of this compound in the synthesis of TAK-659.

While the precise, proprietary details of the industrial synthesis of TAK-659 are not fully public, the general approach involves the coupling of this compound with a suitable heterocyclic partner, such as a protected pyrazole derivative. The resulting coupled product then undergoes further functionalization to yield the final drug substance.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility is well-demonstrated in the synthesis of targeted kinase inhibitors like TAK-659, where it enables the introduction of a key structural motif. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-difluorophenylboronic acid, alongside detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions. This information is intended to support its use in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a halogenated arylboronic acid that serves as a versatile building block in organic synthesis. The presence of ortho-difluoro substituents and a para-bromo group offers unique reactivity and allows for the introduction of this moiety into complex molecules.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 352535-81-0 | [1][2][3] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1][3][4] |

| Molecular Weight | 236.81 g/mol | [1][4] |

| Appearance | Solid, powder to crystal | [3] |

| Melting Point | 155-160 °C (lit.) | [5] |

| Boiling Point | 298.4 ± 50.0 °C | Predicted[5] |

| Density | 1.82 ± 0.1 g/cm³ | Predicted[5] |

| pKa | 7.91 ± 0.58 | Predicted[5] |

| Purity | Available as 95% and 98% | [1] |

Solubility and Stability

This compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6] Like other boronic acids, it may be susceptible to dehydration to form the corresponding boroxine (a cyclic anhydride) and protodeboronation under certain conditions (e.g., elevated temperatures, aqueous basic or acidic conditions).

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (around 7.20 ppm as seen for the related 4-bromo-2,6-difluorobenzoic acid) corresponding to the two aromatic protons.[7] The protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR will be more complex due to C-F coupling. The carbon attached to boron will be significantly deshielded. The carbons bearing fluorine atoms will appear as doublets with large one-bond C-F coupling constants. The remaining aromatic carbons will also show smaller C-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, as the two fluorine atoms are chemically equivalent.

-

¹¹B NMR: The ¹¹B NMR chemical shift is expected to be in the typical range for an arylboronic acid.[8]

-

FT-IR: The infrared spectrum will show characteristic bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching in the fingerprint region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

A plausible synthetic route to this compound starts from 1-bromo-3,5-difluorobenzene, proceeding via a lithiation-boronation sequence. This method is adapted from procedures for the synthesis of similar substituted phenylboronic acids.

Reaction Scheme:

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3,5-difluorobenzene and anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add trimethyl borate dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes) or by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl structures. The following is a general protocol.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, DMF, with or without water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged structural motif in medicinal chemistry, with several FDA-approved drugs containing this functional group (e.g., bortezomib, ixazomib, vaborbactam).[9][10] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This property has been exploited in the development of enzyme inhibitors.

The incorporation of a 2,6-difluoro substitution pattern on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These modifications are often sought after in drug design to improve pharmacokinetic and pharmacodynamic profiles. This compound, therefore, represents a valuable tool for medicinal chemists to introduce this fluorinated moiety into potential drug candidates. The bromine atom also provides a handle for further functionalization through additional cross-coupling reactions.

Safety and Handling

Hazard Identification:

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11]

-

Storage: Keep the container tightly closed in a dry and cool place. Store away from incompatible materials such as strong oxidizing agents and acids.[6]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H4BBrF2O2 | CID 4125779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [acrospharma.co.kr]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. mdpi.com [mdpi.com]

- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Synthetic Landscape of 4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Chemical Innovators

Introduction: The Strategic Importance of 4-Bromo-2,6-difluorophenylboronic Acid

In the intricate tapestry of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional significance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making them invaluable in the design of novel therapeutics and advanced materials.[1][2] Among the vast arsenal of fluorinated building blocks, this compound stands out as a particularly versatile and powerful reagent. Its trifunctional nature—a bromine atom for subsequent cross-coupling or derivatization, two ortho-fluorine atoms to modulate electronic properties and conformational preferences, and a boronic acid moiety for Suzuki-Miyaura coupling—renders it a highly sought-after intermediate in the synthesis of complex molecular architectures.[2]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the practical execution and comparative analysis of the most prevalent synthetic strategies. The methodologies presented herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the functionalization of the readily available starting material, 1-bromo-3,5-difluorobenzene. The key challenge lies in the regioselective introduction of the boronic acid group at the C4 position, ortho to both fluorine atoms. The principal strategies to achieve this transformation are:

-

Directed Ortho-Lithiation followed by Borylation: This is arguably the most direct and widely employed method. The fluorine atoms act as powerful ortho-directing groups, facilitating the deprotonation of the adjacent carbon atom by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a boron electrophile.

-

Grignard Reaction followed by Borylation: This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which is subsequently reacted with a borate ester.

-

Palladium-Catalyzed Miyaura Borylation: A more modern approach that utilizes a palladium catalyst to couple 1-bromo-3,5-difluorobenzene with a diboron reagent. This method offers excellent functional group tolerance.

The choice of synthetic route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity profile. The following sections will provide a detailed exploration of each of these pathways.

Pathway 1: Directed Ortho-Lithiation and Borylation

This pathway leverages the activating and directing effects of the fluorine substituents on the aromatic ring. The electron-withdrawing nature of fluorine increases the acidity of the ortho-protons, making them susceptible to deprotonation by a strong base.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Directed Ortho-Lithiation: 1-Bromo-3,5-difluorobenzene is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature. The fluorine atoms direct the lithiation to the C4 position, forming a stabilized 4-bromo-2,6-difluorophenyllithium intermediate.

-

Borylation: The aryllithium species is a potent nucleophile and readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.

Caption: Mechanism of Lithiation-Borylation.

Experimental Protocol

-

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cannula, again maintaining a temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.

-

Stir vigorously for 1-2 hours until two clear phases are observed.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water).

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| High regioselectivity due to the directing effect of fluorine atoms. | Requires strictly anhydrous conditions and inert atmosphere. |

| Readily available and relatively inexpensive starting materials. | Use of pyrophoric n-butyllithium requires careful handling. |

| Generally provides good to excellent yields. | Low temperatures (-78 °C) are necessary, which can be challenging for large-scale synthesis. |

Pathway 2: Grignard Reaction and Borylation

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In this pathway, the aryl bromide is converted to an arylmagnesium bromide, which then acts as the nucleophile.

Reaction Mechanism

-

Grignard Reagent Formation: 1-Bromo-3,5-difluorobenzene reacts with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) to form 3,5-difluorophenylmagnesium bromide. Note that the Grignard reagent forms at the carbon bearing the bromine, not adjacent to the fluorine atoms.

-

Borylation: The Grignard reagent is then added to a trialkyl borate at low temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with acid to give the final product.

A significant challenge with this route is the potential for the Grignard reagent to react at the bromine position, leading to the formation of 3,5-difluorophenylboronic acid rather than the desired this compound. To achieve the target molecule via a Grignard approach, one would need to start with 1,4-dibromo-2,6-difluorobenzene and perform a selective Grignard formation, which can be challenging. A patent for the synthesis of the related 4-bromo-2,6-difluorobenzoic acid highlights the poor selectivity of Grignard reactions when multiple halogens are present.[3]

Due to this selectivity issue, the Grignard route starting from 1-bromo-3,5-difluorobenzene is not the preferred method for synthesizing this compound. The directed ortho-lithiation pathway offers superior regiocontrol.

Pathway 3: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that provides a powerful and versatile method for the synthesis of boronic acids and their esters.[4] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Reaction Mechanism

The catalytic cycle of the Miyaura borylation involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (1-bromo-3,5-difluorobenzene) to form a palladium(II) intermediate.

-

Transmetalation: The palladium(II) species undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a base. This step transfers a boryl group to the palladium center and regenerates the halide.

-

Reductive Elimination: The aryl and boryl groups on the palladium center reductively eliminate to form the desired aryl boronate ester and regenerate the palladium(0) catalyst.

-

Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid if desired, though often the ester itself is used directly in subsequent Suzuki-Miyaura coupling reactions.

Caption: Catalytic Cycle of Miyaura Borylation.

Experimental Protocol

-

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., dioxane or DMSO)

-

-

Procedure:

-

To a Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), B2pin2 (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed anhydrous solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the boronate ester.

-

If the free boronic acid is required, the pinacol ester can be hydrolyzed by treatment with an aqueous acid.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| Excellent functional group tolerance. | Higher cost of the palladium catalyst and diboron reagent. |

| Milder reaction conditions compared to lithiation. | The product is a boronate ester, which may require an additional hydrolysis step. |

| Avoids the use of pyrophoric and cryogenic reagents. | Potential for catalyst poisoning by certain functional groups. |

Purification and Characterization

Regardless of the synthetic route chosen, the purification of this compound is crucial for its successful application in subsequent reactions.

-

Recrystallization: This is the most common method for purifying crude, solid boronic acids. A suitable solvent system should be chosen where the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include mixtures of ethyl acetate and hexanes, or hot water.

-

Column Chromatography: While less common for free boronic acids due to their polarity and potential for dehydration on silica gel, chromatography can be effective for purifying boronate esters.

-

Aqueous Workup: A thorough aqueous workup is essential to remove inorganic byproducts and unreacted reagents. Washing with a dilute acid helps to ensure the boronic acid is in its free form, while a brine wash aids in the removal of water from the organic phase.

The purity of the final product should be assessed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure and identify any impurities.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: As a simple indicator of purity.

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile building block in organic synthesis. The choice of its synthetic pathway is a strategic decision that depends on a variety of factors. The directed ortho-lithiation route offers a direct and high-yielding approach, provided that the necessary infrastructure for handling organolithium reagents is in place. The Miyaura borylation, while more expensive, provides a milder and more functional group-tolerant alternative. A thorough understanding of the mechanisms, experimental protocols, and comparative advantages of each route, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions and efficiently access this critical synthetic intermediate, thereby accelerating the pace of innovation in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

Stability and recommended storage conditions for 4-Bromo-2,6-difluorophenylboronic acid.

An In-depth Technical Guide to the Stability and Recommended Storage of 4-Bromo-2,6-difluorophenylboronic acid

For researchers, scientists, and professionals in drug development, the integrity and stability of chemical reagents are paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in organic synthesis.

Core Stability Profile

This compound is a solid compound that is generally stable under recommended storage conditions. However, like other arylboronic acids, it is susceptible to degradation through mechanisms such as protodeboronation and oxidation, particularly in the presence of moisture, light, and incompatible substances.

General Stability and Storage Recommendations

Proper handling and storage are crucial to maintain the quality and reactivity of this compound. The following table summarizes the key recommended storage conditions based on available safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | Boronic acids are sensitive to moisture, which can facilitate hydrolysis and protodeboronation. |

| Light | Protect from light. | Exposure to light can potentially catalyze degradation. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent oxidation. |

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation of the product, it is essential to avoid contact with certain materials.

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr), Hydrogen fluoride (HF), Oxides of boron |

| Strong bases | Not explicitly stated, but basic conditions can promote protodeboronation. |

| Acids | Not explicitly stated, but acidic conditions can also influence stability. |

Recommended Handling and Storage Workflow

The following diagram illustrates a logical workflow for the handling and storage of this compound to ensure its stability and integrity for research applications.

Caption: Workflow for handling and storing this compound.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation. The following is a general protocol that can be adapted for this purpose.

Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound under stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Thermal Degradation (Solution): Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of an acetonitrile/water gradient with a formic acid modifier, and detection can be performed at a suitable UV wavelength.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each sample.

-

Identify and quantify any significant degradation products.

-

Determine the primary degradation pathways under the different stress conditions.

-

Logical Relationship of Degradation Pathways

The primary degradation pathways for arylboronic acids are influenced by environmental factors. The following diagram illustrates the logical relationship between these factors and the potential degradation outcomes for this compound.

Caption: Relationship between conditions and degradation of this compound.

By understanding and controlling the storage conditions and being aware of potential degradation pathways, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

Dehydration of 4-Bromo-2,6-difluorophenylboronic Acid to its Boroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the dehydration of 4-bromo-2,6-difluorophenylboronic acid to its corresponding boroxine, 2,4,6-tris(4-bromo-2,6-difluorophenyl)boroxine. Boroxines, the cyclic anhydrides of boronic acids, are significant reagents in organic synthesis and building blocks in medicinal chemistry and materials science. Understanding their formation is crucial for their effective utilization.

Core Concepts of Boroxine Formation

The dehydration of boronic acids to boroxines is a reversible equilibrium process. The formation of the six-membered boroxine ring is entropically favored due to the release of three molecules of water for every three molecules of boronic acid that condense.[1] This equilibrium can be shifted towards the boroxine product by removing water from the reaction mixture. Factors such as the electronic nature of the substituents on the aryl ring can influence the position of this equilibrium.

Experimental Protocols for Dehydration

While a specific, detailed protocol for the dehydration of this compound is not extensively documented in publicly available literature, a reliable procedure can be extrapolated from established methods for analogous arylboronic acids. Two primary methods are generally employed: thermal dehydration/azeotropic distillation and dehydration using a drying agent.

Method 1: Azeotropic Dehydration in Toluene

This method utilizes the azeotropic removal of water with a suitable solvent, typically toluene, to drive the equilibrium towards boroxine formation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add a sufficient volume of toluene to suspend the boronic acid.

-

Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene will be returned to the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the dehydration.

-

Workup: Allow the reaction mixture to cool to room temperature. The boroxine product may precipitate out of the solution upon cooling. The remaining solvent can be removed under reduced pressure.

-

Purification: The crude boroxine can be purified by recrystallization.

Method 2: Dehydration in Dichloromethane

This simpler method relies on heating the boronic acid in a non-protic solvent. While not as efficient at water removal as azeotropic distillation, it can be effective for some substrates.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in dichloromethane.

-

Heating: Heat the mixture to reflux with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude boroxine.

-

Purification: Purify the crude product by recrystallization.

Purification of 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine

Recrystallization is the most common method for purifying boroxines. The choice of solvent is critical and often determined empirically. A mixed solvent system, such as ethanol/water or acetone/water, can be effective.[1] The crude boroxine is dissolved in a minimum amount of a hot solvent in which it is soluble, and then a co-solvent in which it is less soluble is added until turbidity is observed. Upon slow cooling, the purified boroxine should crystallize.

Characterization Data

The following tables summarize typical characterization data for the starting material and the resulting boroxine. Note that specific data for 2,4,6-tris(4-bromo-2,6-difluorophenyl)boroxine may not be readily available, and the provided data for the boroxine is based on analogous compounds like 2,4,6-tris(4-bromophenyl)boroxine.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₄BBrF₂O₂ | 236.81 |

| 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine | C₁₈H₆B₃Br₃F₆O₃ | 656.16 |

Table 2: Spectroscopic Data (Expected/Representative)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| This compound | Aromatic protons typically in the range of 7.0-8.0 | Aromatic carbons typically in the range of 110-160 | ~28-30 | Specific shifts depend on reference |

| 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine | Aromatic protons typically in the range of 7.5-8.5 | Aromatic carbons typically in the range of 110-160 | ~28-30 | Specific shifts depend on reference |

Note: NMR chemical shifts are dependent on the solvent and reference used.

Visualizing the Dehydration Process

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the dehydration of this compound.

References

The Core Mechanism of Protodeboronation in 4-Bromo-2,6-difluorophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for arylboronic acids, often competing with desired transformations like the Suzuki-Miyaura cross-coupling.[1][2] For electron-deficient arylboronic acids, such as 4-Bromo-2,6-difluorophenylboronic acid, this undesired reaction can be particularly rapid, especially under the basic aqueous conditions typically employed in cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the reaction mechanism, supported by kinetic data, experimental protocols, and mechanistic diagrams. Understanding the factors that govern the stability of this and related boronic acids is paramount for optimizing reaction conditions to minimize reagent degradation and improve the efficiency of synthetic processes.[4]

General Mechanisms of Arylboronic Acid Protodeboronation

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction pH and the electronic nature of its substituents.[1][5] Two primary pathways, acid-catalyzed and base-catalyzed, have been identified.

-

Acid-Catalyzed Protodeboronation: This pathway involves the reaction between the neutral boronic acid and an acid.[1] For arylboronic acids bearing electron-withdrawing groups, this mechanism is generally retarded.[2]

-

Base-Catalyzed Protodeboronation: This is the more relevant and often faster pathway for electron-deficient systems.[1][3] The mechanism proceeds through a pre-equilibrium where the boronic acid (ArB(OH)₂) reacts with a hydroxide ion to form the more nucleophilic and reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][5]

For highly electron-deficient arylboronic acids, such as those containing multiple halogen substituents, the base-catalyzed pathway can shift from a concerted proton transfer to a dissociative mechanism involving the rate-limiting formation of a transient aryl anion.[1][6][7]

The Specific Mechanism for this compound

This compound is a highly electron-deficient system due to the inductive effects of the two ortho-fluorine atoms and the para-bromo substituent. Consequently, it is highly susceptible to rapid protodeboronation under basic conditions.[4] The mechanism proceeds exclusively through the boronate anion, which is formed rapidly upon exposure to base.

Kinetic studies on closely related polyfluorinated arylboronic acids suggest a mechanistic continuum.[6][7] While simpler systems may undergo a concerted ipso-protonation of the boronate by a water molecule, highly electron-deficient systems like this compound are proposed to follow a dissociative pathway.

The key steps are:

-

Boronate Formation: A rapid acid-base equilibrium between the boronic acid and hydroxide ions to form the tetrahedral boronate anion, [ArB(OH)₃]⁻. At pH > 13, the boronic acid exists exclusively in this form.[4][6]

-

Rate-Limiting C-B Bond Heterolysis: The electron-withdrawing substituents stabilize negative charge on the aromatic ring, facilitating the unimolecular cleavage of the C–B bond. This step is rate-limiting and results in the formation of a transient 4-bromo-2,6-difluorophenyl anion and boric acid (B(OH)₃).[5][6]

-

Rapid Protonation: The highly reactive aryl anion is immediately quenched by a proton source (typically water from the solvent) to yield the final protodeboronated product, 1-bromo-3,5-difluorobenzene.

Kinetic isotope effect (KIE) studies on the analogous 2,6-difluorophenylboronate show no solvent isotope effect (kH/kD = 1.00), indicating that proton transfer is not involved in the rate-limiting step.[6] This finding strongly supports the dissociative mechanism over a concerted proton transfer for this class of compounds.[6]

Caption: Proposed dissociative mechanism for base-catalyzed protodeboronation.

Quantitative Data: Reaction Kinetics

Kinetic analysis of protodeboronation is crucial for predicting reagent stability. The reactions are typically monitored under pseudo-first-order conditions at high pH (≥13) where the boronic acid is fully converted to the boronate.[4][6] The table below summarizes kinetic data for relevant polyfluorinated arylboronic acids, which serve as a benchmark for estimating the reactivity of this compound.

| Compound | Conditions | pKₐ | k_obs (s⁻¹) at 70 °C | Half-life (t₀.₅) at 70 °C |

| 2,6-Difluorophenylboronic acid | pH ≥ 13, 50% aq. dioxane | 7.55 | ~0.14 | ~5 s |

| 2,3,4,5-Tetrafluorophenylboronic acid | pH ≥ 13, 50% aq. dioxane | 6.20 | ~1.6 | ~0.4 s |

| Pentafluorophenylboronic acid | pH ≥ 13, 50% aq. dioxane | 6.00 | ~270 | ~2.6 ms |

Data synthesized from studies by the Lloyd-Jones group.[5][6] The rate of protodeboronation increases dramatically with the number of electron-withdrawing fluorine substituents. The presence of two ortho-fluorines in 2,6-difluorophenylboronic acid already results in a very short half-life of approximately 5 seconds at 70 °C.[5] It is anticipated that this compound would exhibit comparable, if not slightly faster, decomposition kinetics due to the additional electron-withdrawing bromo-substituent.

Experimental Protocols

The study of rapid protodeboronation kinetics requires specialized techniques to handle the fast reaction times and ensure accurate data collection.

General Protocol for Kinetic Measurement by NMR Spectroscopy

This method is suitable for reactions with half-lives ranging from minutes to months.[4]

-

Stock Solution Preparation: Prepare a stock solution of the arylboronic acid (e.g., 50 mM) in a suitable solvent mixture (e.g., 50% aqueous 1,4-dioxane). Include an internal standard (e.g., 10 mol% propionic acid) for accurate quantification.[4] For highly reactive species, stabilization with a strong acid (e.g., 110 mol% trifluoroacetic acid) may be necessary to prevent decomposition prior to the experiment.[4]

-

Reaction Initiation: Place the stock solution in a sealed NMR tube. Initiate the reaction by injecting a solution of a strong base (e.g., excess KOH in D₂O or H₂O) to achieve the target pH (e.g., pH ≥ 13).

-

Data Acquisition: Immediately place the tube in a pre-thermostatted (e.g., 70 °C) NMR spectrometer. Acquire spectra (e.g., ¹⁹F or ¹H NMR) at regular time intervals.

-

Data Analysis: Determine the concentration of the starting material and product at each time point by integrating their respective signals relative to the internal standard. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line yields the observed pseudo-first-order rate constant (k_obs).

Caption: Experimental workflow for NMR-based kinetic analysis.

Protocol for Fast Reactions using Stopped-Flow Techniques

For reactions with half-lives in the millisecond to second range, automated flow techniques are necessary.[4][6]

-

Reagent Loading: Load two separate drive syringes with the acidic boronic acid solution and the basic quenching solution, respectively.

-

Rapid Mixing: The instrument rapidly injects and mixes the two solutions in a thermostatted cell.

-

Monitoring: The reaction progress is monitored in real-time by a suitable spectroscopic method, such as IR or UV-Vis spectroscopy.

-

Data Analysis: The change in absorbance or transmittance over time is fitted to a first-order exponential decay to extract the rate constant.

Conclusion

The protodeboronation of this compound is a rapid, base-catalyzed process that presents a significant challenge in its application in organic synthesis. The mechanism is dominated by the chemistry of its corresponding boronate anion. Strong evidence from related polyfluorinated systems points towards a dissociative pathway involving rate-limiting heterolysis of the carbon-boron bond to form a transient aryl anion. This high reactivity is a direct consequence of the powerful electron-withdrawing nature of the fluoro and bromo substituents. For drug development professionals and synthetic chemists, mitigating this decomposition pathway is key. Strategies may include the use of boronic esters as more stable precursors, the development of specialized catalysts that accelerate the desired cross-coupling over protodeboronation, or employing "slow-release" strategies that maintain a low steady-state concentration of the unstable boronic acid.[1][3]

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Phenylboronic acids, and their halogenated derivatives, are crucial building blocks in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. 4-Bromo-2,6-difluorophenylboronic acid is a key reagent, incorporating a synthetically versatile bromine atom and the unique electronic properties of a difluorinated phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for the structural verification and purity assessment of such compounds. This in-depth technical guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by authoritative literature.

The Molecular Structure and its ¹H NMR Implications

The structure of this compound dictates a deceptively simple yet informative ¹H NMR spectrum. The molecule possesses a plane of symmetry bisecting the C1-B and C4-Br bonds. This symmetry renders the two protons at positions 3 and 5 chemically and magnetically equivalent. Consequently, we anticipate a single signal for the aromatic protons. Additionally, the boronic acid moiety [-B(OH)₂] contains two exchangeable protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A comprehensive study by Gierczyk et al. on the NMR properties of all possible fluorinated phenylboronic acids provides the foundational data for our analysis.[1][2][3] Based on this systematic investigation and general principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum of this compound.

The Aromatic Region: A Triplet of Triplets

The two equivalent aromatic protons (H-3 and H-5) are flanked by a fluorine atom at the ortho position (C2 and C6 respectively) and a bromine atom at the para position (C4). The primary influence on the multiplicity of this signal is the coupling to the adjacent fluorine atoms.

-

Chemical Shift (δ): The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom deshields the aromatic protons, shifting their resonance to a higher chemical shift. For the closely related 2,6-difluorophenylboronic acid, the aromatic protons appear at approximately 6.91 and 7.41 ppm in acetone-d₆. The additional bromine atom in the 4-position is expected to further shift the signal of the H-3 and H-5 protons downfield.

-

Multiplicity: The signal for the aromatic protons will appear as a triplet . This is due to coupling with the two adjacent fluorine atoms (¹⁹F, spin I = ½). The n+1 rule, in this case, applies to the two equivalent fluorine nuclei, resulting in a 1:2:1 triplet. The magnitude of this three-bond proton-fluorine coupling (³JHF) is a critical parameter.

-

Coupling Constant (³JHF): The through-bond coupling between a proton and a fluorine atom over three bonds in an aromatic system is significant. Typical values for ³JHF in fluorinated aromatic compounds are in the range of 8-10 Hz. This coupling constant is crucial for confirming the substitution pattern of the aromatic ring.

The Boronic Acid Protons

The two protons of the boronic acid group [-B(OH)₂] are acidic and undergo rapid exchange with each other and with any trace amounts of water in the deuterated solvent.

-

Chemical Shift (δ): The chemical shift of the -OH protons is highly variable and depends on the solvent, concentration, and temperature. They typically appear as a broad singlet anywhere between 4 and 9 ppm. In many cases, this signal can be very broad and may not be easily distinguishable from the baseline.

-

Multiplicity: Due to rapid chemical exchange, the boronic acid protons do not typically show coupling to other protons in the molecule and appear as a broad singlet .

-

Deuterium Exchange: To confirm the assignment of the boronic acid proton signal, a simple experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The acidic -OH protons will exchange with deuterium, and the corresponding signal will disappear or significantly diminish in intensity.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3, H-5 | ~7.0 - 7.5 | Triplet | ³JHF ≈ 8-10 Hz | 2H |

| -B(OH)₂ | Variable (e.g., 4-9) | Broad Singlet | N/A | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound is outlined below.

Workflow for ¹H NMR Analysis

Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the labile boronic acid protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (1-5 seconds)

-

Number of scans (typically 8-16 for sufficient signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak. For example, the residual peak of DMSO-d₆ is at approximately 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-